
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione is a complex organic compound with a unique structure It features a cyclohexene ring, an imidazolidine ring, and a piperazine ring with a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions including reduction and dehydration can be used to form the cyclohexene ring.
Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final compound is formed by coupling the cyclohexene, imidazolidine, and piperazine intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C23H28N4O6S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-3-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C23H28N4O6S/c28-20(24-13-15-25(16-14-24)34(32,33)19-9-5-2-6-10-19)17-27-22(30)21(29)26(23(27)31)12-11-18-7-3-1-4-8-18/h2,5-7,9-10H,1,3-4,8,11-17H2 |
Clave InChI |
NGINGKNFURDNTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCN2C(=O)C(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
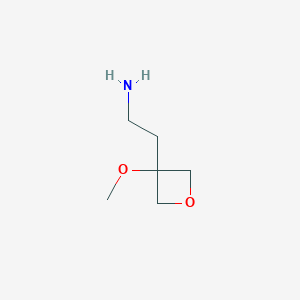
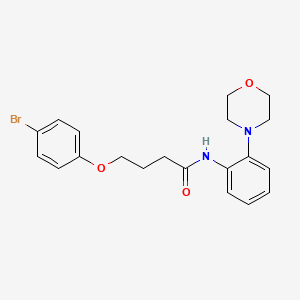

![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
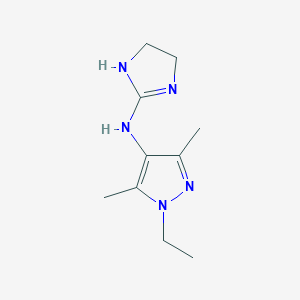
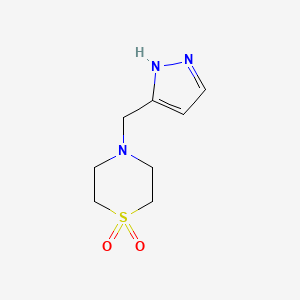
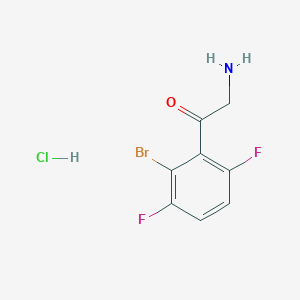
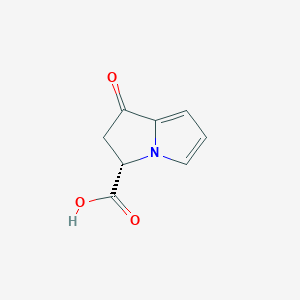
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

